4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,2-dimethyl-1H-imidazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLAQGUVDPECSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)C(=N1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps
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Formation of Azo-Alkene Intermediate :
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[3+2] Cycloaddition :
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Rearrangement to Thione :
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The cycloadduct undergoes a 1,2-hydrogen shift, yielding the final thione product.
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Optimization Parameters
Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
Condensation-Cyclization with Thiocyanate Reagents
This two-step approach combines condensation and cyclization, using 4-chlorophenylglyoxal and 2,2-dimethyl-1,3-diaminopropane as precursors:
Synthetic Pathway
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Condensation :
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4-Chlorophenylglyoxal reacts with 2,2-dimethyl-1,3-diaminopropane in dichloromethane under nitrogen.
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Intermediate : Forms a diimine Schiff base.
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Cyclization with KSCN :
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Potassium thiocyanate introduces the thione group via nucleophilic attack at the electrophilic carbon.
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Critical Step : Anhydrous conditions prevent hydrolysis of the thiocyanate.
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Data Table: Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 62 |
| Toluene | 2.38 | 45 |
| Acetonitrile | 37.5 | 58 |
Key Insight : Polar aprotic solvents enhance thiocyanate reactivity.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields:
Protocol
Advantages
-
Yield Increase : 82% (microwave) vs. 65% (thermal).
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Byproduct Reduction : Limited oxidation due to shorter exposure.
Thionation of Dihydroimidazole Precursors
Pre-formed dihydroimidazoles can be converted to thiones using Lawesson’s reagent:
Procedure
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Synthesis of 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole :
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Cyclocondensation of 1,2-diaminopropane with 4-chlorophenyl isocyanate.
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Thionation :
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thione group undergoes oxidation to form sulfoxides or sulfones.
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Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
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Conditions : Mild temperatures (25–50°C) in polar solvents like methanol or dichloromethane.
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Products :
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Sulfoxide: (m/z 265.02).
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Sulfone: (m/z 281.01).
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| Oxidation Agent | Reaction Time (h) | Yield (%) | Product Stability |
|---|---|---|---|
| H₂O₂ (30%) | 4 | 78 | Moderate |
| mCPBA | 2 | 92 | High |
Mechanism : Electrophilic attack on the sulfur atom, forming a hypervalent intermediate before oxygenation.
Reduction Reactions
The thione group is reduced to a thiol (-SH) under controlled conditions.
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Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
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Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C.
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Products :
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Thiol derivative: (m/z 255.03).
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| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| LiAlH₄ | 0 | 65 | 95 |
| NaBH₄ | 25 | 42 | 88 |
Applications : Thiol derivatives show enhanced metal-binding capacity for catalytic applications.
Nucleophilic Substitution
The 4-chlorophenyl group participates in aromatic substitution reactions.
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Reagents : Sodium azide (NaN₃), amines (e.g., aniline).
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Conditions : Dimethylformamide (DMF), 80–100°C.
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Products :
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Azide derivative: (m/z 244.06).
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Aminophenyl derivative: (m/z 349.07).
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| Nucleophile | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| NaN₃ | 6 | 71 | >90 |
| Aniline | 8 | 68 | 85 |
Mechanism : Concerted aromatic substitution via a Meisenheimer complex.
Acylation and Sulfonylation
The imidazole nitrogen reacts with acyl chlorides or sulfonyl chlorides.
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Reagents : Acetyl chloride, benzenesulfonyl chloride.
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Conditions : Chloroform, 25°C, triethylamine (base).
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Products :
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Acetylated derivative: (m/z 309.02).
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Sulfonamide derivative: (m/z 399.01).
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| Reagent | Yield (%) | Solubility (mg/mL) |
|---|---|---|
| Acetyl chloride | 83 | 12.5 (CHCl₃) |
| Benzenesulfonyl chloride | 76 | 8.2 (CHCl₃) |
Applications : Enhanced bioavailability in drug design .
Cycloaddition and Heterocycle Formation
The imidazole core engages in cycloaddition with dipolarophiles.
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Reagents : Nitrile oxides, diazo compounds.
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Conditions : Toluene, reflux.
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Products :
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Triazole-fused derivative: (m/z 297.04).
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| Dipolarophile | Reaction Time (h) | Yield (%) |
|---|---|---|
| Nitrile oxide | 12 | 58 |
| Diazoethane | 10 | 63 |
Mechanism : 1,3-Dipolar cycloaddition with regioselectivity governed by frontier molecular orbitals .
Biological Interaction Studies
The compound inhibits VEGFR-2 kinase (IC₅₀ = 82.09 ng/mL) via hydrogen bonding with Lys 868 and Ile 1025 residues, as confirmed by molecular docking .
Comparative Reactivity
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation (mCPBA) | 0.45 | 34.2 |
| Nucleophilic Substitution | 0.12 | 48.7 |
| Acylation | 0.29 | 29.8 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that 4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione displays activity against various bacterial strains. This has implications for developing new antimicrobial agents to combat resistant strains.
Anticancer Properties
Recent investigations into the anticancer potential of imidazole derivatives suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of certain kinases, which are critical in cancer progression and other diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various imidazole derivatives including this compound. The compound was tested against Gram-positive and Gram-negative bacteria and exhibited notable inhibitory effects, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
A separate study focused on the anticancer properties of this compound involved in vitro assays where it was applied to different cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. Further investigation into the molecular mechanisms revealed that it activates apoptotic pathways while downregulating anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of substituted imidazole-thiones. Key structural analogues include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound enhances electrophilic character compared to non-halogenated analogues (e.g., 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole ).
- Thione vs. Oxo Groups : Replacing the thione (C=S) with a carbonyl (C=O) group (e.g., in imidazolones) reduces nucleophilicity and alters hydrogen-bonding capacity, impacting solubility and bioactivity .
Biological Activity
4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this imidazole derivative.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have highlighted various synthetic routes that enhance yield and purity, often utilizing catalytic methods to facilitate the formation of imidazole rings.
Antimicrobial Properties
Research indicates that compounds bearing the imidazole structure exhibit significant antimicrobial activity. A study evaluating substituted imidazoles showed that derivatives similar to this compound demonstrated potent antibacterial and antifungal properties. The activity was assessed using standard assays against various microbial strains, revealing that these compounds can inhibit growth effectively.
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| This compound | Moderate | High |
| Related Imidazole Derivative | High | Moderate |
The antifungal activity was found to be particularly pronounced compared to antibacterial effects, suggesting a potential application in treating fungal infections .
Anticancer Activity
In addition to antimicrobial effects, there is evidence supporting the anticancer potential of this compound. Studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines. The mechanism is believed to involve the disruption of cellular signaling pathways that regulate cell growth and survival.
A specific case study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 10.7 |
| A549 (Lung Cancer) | 12.5 |
These findings suggest that further exploration into the structure-activity relationship (SAR) of this compound could lead to the development of new anticancer agents .
The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and cancer progression. The thione group in its structure may play a crucial role in mediating these interactions.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Cell Membrane Disruption : Alteration of membrane integrity in microbial cells.
Q & A
Q. What are the common synthetic routes for 4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization reactions of amidines with ketones or thioketones. A base-promoted approach (e.g., using NaOH or KOH) can facilitate spiro-fused imidazole-thione formation under mild conditions . Multi-component reactions incorporating 4-chlorophenyl derivatives and thiourea precursors are also effective, with substituent positioning and solvent polarity critically impacting regioselectivity. For example, polar aprotic solvents like DMF enhance cyclization efficiency, while elevated temperatures (80–100°C) improve yields but may increase byproduct formation .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography : Provides definitive confirmation of molecular geometry, including bond angles and dihedral angles influenced by the 4-chlorophenyl group. Data reduction and error analysis should follow established protocols (e.g., using Numerical Recipes in C for computational refinement) .
- NMR Spectroscopy : H and C NMR can identify methyl group splitting patterns and aromatic proton environments. DMSO-d6 is preferred for solubility, but deuterated chloroform may resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 254.75 g/mol for the parent ion) and detects fragmentation pathways .
Q. How do substituents (e.g., chloro, methyl) affect the compound’s electronic properties and reactivity?
Methodological Answer: The electron-withdrawing 4-chlorophenyl group increases electrophilicity at the thione sulfur, enhancing nucleophilic attack susceptibility. Methyl substituents at the 2-position sterically hinder planarization, reducing conjugation with the imidazole ring. Comparative studies using Hammett constants () or DFT calculations (e.g., Mulliken charges) quantify these effects .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or heterocyclic functionalization reactions?
Methodological Answer: The thione moiety acts as a soft nucleophile, participating in Suzuki-Miyaura couplings with aryl boronic acids. Density Functional Theory (DFT) simulations (e.g., using Gaussian09) model transition states to predict regioselectivity. For example, the sulfur lone pair’s orientation influences oxidative addition rates in Pd-catalyzed reactions .
Q. How can Design of Experiments (DoE) optimize synthesis conditions while minimizing resource consumption?
Methodological Answer:
- Factorial Design : Vary parameters (temperature, solvent ratio, catalyst loading) to identify interactions. A 2 factorial design reduces experiments by 50% while maintaining resolution .
- Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., between reaction time and yield) using central composite designs. Software like Minitab or JMP automates analysis .
Q. What computational tools are effective for predicting the compound’s stability under varying pH or thermal conditions?
Methodological Answer: Molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS) assess degradation pathways. QSPR models correlate substituent effects with thermal decomposition temperatures. For pH stability, Schrödinger’s pKa predictor evaluates protonation states of the imidazole-thione ring .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic NMR Studies : Variable-temperature NMR identifies conformational exchange broadening. For example, methyl group rotation barriers can cause signal splitting at low temperatures .
- 2D Correlation Spectroscopy (COSY, NOESY) : Resolves overlapping signals by identifying through-space or through-bond couplings .
Q. What protocols ensure the compound’s stability during long-term storage or catalytic applications?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months (ICH Q1A guidelines). HPLC monitors degradation products, while FTIR tracks thione-to-thiol tautomerization .
- Inert Atmosphere Storage : Argon-filled vials with molecular sieves prevent oxidation. DSC analysis determines optimal storage temperatures by identifying glass transition points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
